molecular formula C19H22ClN3O3S B10884696 N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10884696
M. Wt: 407.9 g/mol
InChI Key: BOGMZFONSQDYCG-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a sulfonylphenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the acetylation of the phenyl ring completes the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N~1~-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions or cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonylphenylacetamides, such as:

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N~1~-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H22ClN3O3S/c1-15(24)21-17-6-8-18(9-7-17)27(25,26)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)20/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

BOGMZFONSQDYCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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